molecular formula C16H20N4O2 B5730392 2-methoxy-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol

2-methoxy-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol

Cat. No.: B5730392
M. Wt: 300.36 g/mol
InChI Key: SCDPMJQWEDWCHZ-UHFFFAOYSA-N
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Description

2-methoxy-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol is a complex organic compound that features a methoxy group, a pyrimidinylpiperazine moiety, and a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a methoxyphenol derivative reacts with a pyrimidinylpiperazine under controlled conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The pyrimidinylpiperazine moiety can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while substitution of the methoxy group could yield various substituted phenols.

Scientific Research Applications

2-methoxy-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methoxy-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The pyrimidinylpiperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in research and potential therapeutic applications .

Properties

IUPAC Name

2-methoxy-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-22-15-4-3-13(11-14(15)21)12-19-7-9-20(10-8-19)16-17-5-2-6-18-16/h2-6,11,21H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDPMJQWEDWCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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